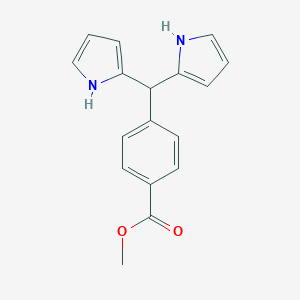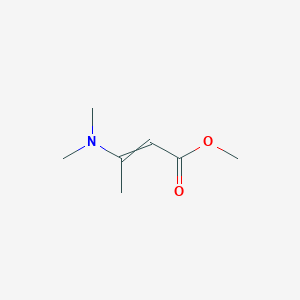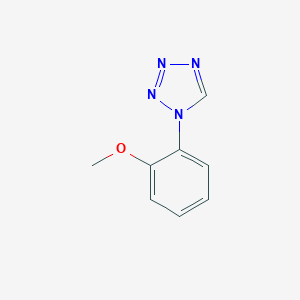
1,3,2lambda2-Dioxastannolane-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2lambda2-Dioxastannolane-4,5-dione is an organotin compound with the molecular formula C2O4Sn It is a member of the dioxastannolane family, characterized by the presence of a tin atom bonded to two oxygen atoms within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
1,3,2lambda2-Dioxastannolane-4,5-dione can be synthesized through the reaction of tin(IV) chloride with oxalic acid in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired dioxastannolane ring structure. The general reaction scheme is as follows:
SnCl4+C2H2O4→C2O4Sn+4HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
1,3,2lambda2-Dioxastannolane-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The tin atom in the dioxastannolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the tin center under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
1,3,2lambda2-Dioxastannolane-4,5-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of tin-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione involves its interaction with various molecular targets, primarily through the tin atom. The tin center can coordinate with oxygen, nitrogen, and sulfur atoms in biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione: Similar structure but with butyl groups attached to the tin atom.
1,3,2lambda2-Dioxastannolane-4,5-dione derivatives: Various derivatives with different substituents on the tin atom.
Uniqueness
This compound is unique due to its specific ring structure and the presence of the tin atom, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
1,3,2λ2-dioxastannolane-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLGYCUQGDOOR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)O[Sn]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

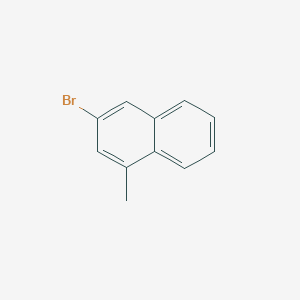

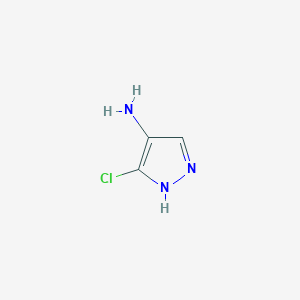

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)


